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molecular formula C9H9FO B3031985 2-Cyclopropyl-6-fluorophenol CAS No. 911817-90-8

2-Cyclopropyl-6-fluorophenol

Cat. No. B3031985
M. Wt: 152.16 g/mol
InChI Key: QRBHRTFDDOMSCJ-UHFFFAOYSA-N
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Patent
US07629494B2

Procedure details

Potassium carbonate (911 mg, 6.60 mmol) was added to a solution of 2-cyclopropyl-6-fluorophenyl acetate (640 mg, 3.30 mmol) in methanol (4 ml), and the mixture was stirred at room temperature for 1 hour. After 1M hydrochloric acid was added to the reaction mixture to adjust pH to 2, this was extracted with acetic acid. The organic layer was combined and washed with a saturated aqueous NaCl solution, followed by drying with anhydrous sodium sulfate. After the solid was removed by filtration, the filtrate was concentrated to obtain 497 mg of 2-cyclopropyl-6-fluorophenol.
Quantity
911 mg
Type
reactant
Reaction Step One
Name
2-cyclopropyl-6-fluorophenyl acetate
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[CH:18]1[CH2:20][CH2:19]1)(=O)C.Cl>CO>[CH:18]1([C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([F:17])[C:11]=2[OH:10])[CH2:20][CH2:19]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
911 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2-cyclopropyl-6-fluorophenyl acetate
Quantity
640 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1F)C1CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
this was extracted with acetic acid
WASH
Type
WASH
Details
washed with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=C(C(=CC=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 497 mg
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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